2,3-Diaminopyrazine

Wastewater Treatment Adsorbent Polymers Environmental Remediation

Researchers often encounter low yields (<10%) in fluoroalkylbenzimidazole synthesis using o-phenylenediamine. 2,3-Diaminopyrazine solves this with ~52% yield-a 5.2-fold increase. Key data: • Enables dynamic coordination switching in pyrasal ligands for f-element chemistry. • Scaffold for ROCK inhibitors with in vivo glaucoma efficacy (EC50 = 260 nM). • Forms polyimine sheets (26 m²/g) distinct from 2,6-isomer spheres. ≥97% purity; store at 2-8°C. Bulk stock available for immediate global dispatch.

Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
CAS No. 13134-31-1
Cat. No. B078566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaminopyrazine
CAS13134-31-1
Molecular FormulaC4H6N4
Molecular Weight110.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)N
InChIInChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8)
InChIKeyCAFSXVAFGILCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaminopyrazine Physicochemical & Safety Profile


2,3-Diaminopyrazine (CAS 13134-31-1) is a heteroaromatic ortho-diamine building block characterized by a pyrazine core with primary amine groups at the 2- and 3-positions [1]. Its computed properties include a molecular weight of 110.12 g/mol, a Topological Polar Surface Area (TPSA) of 77.8 Ų, and a LogP of -0.9 [1]. Key safety information includes GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Commercially, it is typically supplied as a solid with a standard purity specification of ≥97%, recommended for long-term storage at 2-8°C .

Building block Heteroaromatic ortho-diamine for polyimine, ligand, and heterocycle synthesis
Medicinal chemistry Validated scaffold for kinase inhibitor development (e.g., ROCK)
Polymer science Forms polyimine networks with sheet-like morphology

2,3-Diaminopyrazine Regioisomer & Scaffold Differentiation


The term 'diaminopyrazine' encompasses several regioisomers (e.g., 2,3-, 2,5-, 2,6-), and the broader class of 'ortho-diamines' includes non-heterocyclic analogs like o-phenylenediamine. These compounds are not interchangeable. The specific 1,2-relationship of the amines on the electron-deficient pyrazine ring of 2,3-diaminopyrazine dictates its unique reactivity, coordination chemistry, and pharmacological profile [1]. Substituting a different isomer or scaffold can lead to divergent reaction pathways (e.g., polyamine vs. polyimine formation) [1], altered ligand binding strengths [2], or significantly different synthetic yields [3]. The following section provides quantitative evidence for these critical performance differences that directly impact scientific and procurement decisions.

2,6-Diaminopyrazine Different polymer morphology and 54% lower surface area; alters material performance and application scope.
o-Phenylenediamine Divergent reactivity leads to ~5-fold lower synthetic yield in fluorinated benzimidazole formation.
Other ortho-diamines May shift ligand binding strength and coordination selectivity; unique monocondensation control may not transfer.

2,3-Diaminopyrazine Head-to-Head Performance Data


Mercury Adsorption: Polymer Morphology and Surface Area

In a direct comparison of pyrazine-based polymers synthesized identically, the polymer derived from 2,3-diaminopyrazine (MXR-2) exhibited fundamentally different morphology and performance characteristics compared to its 2,6-diaminopyrazine (MXR-1) counterpart. Specifically, the 2,3-isomer produced a sheet-like polyimine structure, whereas the 2,6-isomer yielded a sphere-like polyamine [1]. This structural difference directly impacted material properties and application efficiency [1].

Polymer surface area
Head-to-head
26 m²/g (2,3-isomer polymer) vs 56 m²/g (2,6-isomer polymer)
54% lower surface area drives distinct application fit
Polyimine sheet morphology vs polyamine spheres; SEM-EDX data
Wastewater Treatment Adsorbent Polymers Environmental Remediation

Mercury Removal Efficiency: Isomer Comparison

The same study directly assessed the functional efficiency of the two polymers in spiked wastewater samples. The polymer derived from the 2,6-isomer (MXR-1) demonstrated a clear superiority in mercury removal efficiency over the polymer derived from the 2,3-isomer (MXR-2) [1].

Hg removal efficiency
Head-to-head
2,6-isomer polymer: 95% removal; 2,3-isomer polymer: lower efficiency
Functional performance gap confirms regioisomer non-interchangeability
Spiked wastewater test conditions
Wastewater Treatment Adsorbent Polymers Environmental Remediation

Fluorinated Benzimidazole Synthesis: Yield Comparison

In the condensation with fluorinated carboxylic acids to form 2-fluoroalkylbenzimidazoles, the choice of ortho-diamine dramatically affects the reaction yield. The use of the heteroaromatic 2,3-diaminopyrazine resulted in a significantly higher yield compared to the classic aromatic analog, o-phenylenediamine, under the same one-step reaction conditions [1].

Synthetic yield
Head-to-head
~52% yield (2,3-diaminopyrazine) vs ~10% yield (o-phenylenediamine)
5.2-fold higher yield supports efficient fluorinated heterocycle synthesis
One-step condensation with fluorinated acids
Heterocyclic Synthesis Medicinal Chemistry Fluorinated Building Blocks

Ligand Binding Strength: Pyrasal vs Salophen

The pyrasal ligand, formed from the condensation of 2,3-diaminopyrazine and salicylaldehyde, exhibits a fundamental difference in binding strength compared to traditional salophen-type ligands, which are derived from o-phenylenediamine. The presence of the electron-withdrawing pyrazine ring in the pyrasal backbone weakens the metal-ligand interaction [1].

Ligand binding strength
Class-level
Weaker metal binding vs salophen ligands
Enables pH-/temperature-responsive coordination switching
Qualitative comparison; quantitative constants not provided
Coordination Chemistry Ligand Design f-Element Complexes

ROCK Inhibitor Potency and In Vivo Efficacy

Optimization of the 2,3-diaminopyrazine scaffold led to the discovery of potent ROCK inhibitors with demonstrated in vivo activity. In a series of 2,3,6-pyrazine derivatives, compound 9 achieved an in vitro potency (EC50) of 260 nM [1]. In a separate study, compound 38 demonstrated 'highly favorable in vitro properties' and 'excellent efficacy' in a monkey model of glaucoma, including a measurable reduction in intraocular pressure (IOP) [2]. While direct head-to-head comparison data for the parent 2,3-diaminopyrazine is not provided, these studies establish the 2,3-scaffold as a validated and productive starting point for medicinal chemistry programs.

ROCK inhibitor potency
Assay context
Derivative EC50 = 260 nM; IOP reduction reported in monkey model
Supports scaffold selection for kinase pathway studies
Optimized derivatives, not parent diamine; model-response context
Glaucoma Kinase Inhibition Drug Discovery

f-Element Ligand Synthesis: Monocondensation Selectivity

The unique electronic properties of the 2,3-diaminopyrazine ring have a direct and quantifiable impact on ligand synthesis. The electron-withdrawing effect of the pyrazine backbone deactivates the second amine after the first condensation with a salicylaldehyde derivative. This effect is so pronounced that, without a metal template, the reaction yields a half-unit ligand (addition of only one salicylaldehyde), even with extended reaction times and a large excess of the aldehyde [1].

Monocondensation selectivity
Method context
Second amine deactivated; half-unit ligand formation favored
Controlled asymmetric ligand synthesis for f-element chemistry
Without metal template; extended reaction times used
f-Element Chemistry Ligand Synthesis Actinide/Lanthanide Separation

2,3-Diaminopyrazine High-Value Applications


Fluorinated Azabenzimidazole & Purine Analog Synthesis

2,3-Diaminopyrazine is the preferred ortho-diamine for the efficient synthesis of 2-fluoroalkylbenzimidazole derivatives. Evidence shows a ~52% yield, representing a 5.2-fold increase over the ~10% yield achieved with the classic analog o-phenylenediamine under identical conditions [1]. This substantial improvement in yield makes it the rational choice for research programs focused on fluorinated heterocycles in medicinal chemistry.

pH- & Temperature-Switchable Coordination Ligands

For research into f-element coordination chemistry, 2,3-diaminopyrazine is uniquely suited for synthesizing 'pyrasal' ligands. Its electron-withdrawing pyrazine core leads to weaker metal binding compared to salophen-type ligands, a feature that enables dynamic, environment-responsive coordination switching (e.g., between 8- and 10-coordinate) in cerium complexes [2]. Furthermore, its electronic properties allow for the controlled synthesis of half-unit ligands, a critical advantage for designing asymmetric coordination environments [2].

Rho Kinase (ROCK) Inhibitor Development

The 2,3-diaminopyrazine scaffold has been successfully advanced into a series of potent Rho Kinase (ROCK) inhibitors with proven in vivo activity. Optimized derivatives like Compound 9 have demonstrated in vitro potency (EC50 = 260 nM) [3], and Compound 38 has shown efficacy in reducing intraocular pressure in a monkey model of glaucoma [4]. This robust in vivo validation makes 2,3-diaminopyrazine a high-priority building block for medicinal chemistry programs targeting ROCK-related diseases such as glaucoma.

Polyimine Networks with Sheet Morphology

In polymer science, 2,3-diaminopyrazine polymerizes with dialdehydes to form a polyimine network with a sheet-like morphology and a specific surface area of 26 m²/g [5]. This is in stark contrast to its regioisomer, 2,6-diaminopyrazine, which forms a polyamine with a spherical structure and a higher surface area of 56 m²/g [5]. This difference dictates its use in applications where the specific properties of a polyimine sheet, rather than a high-surface-area polyamine sphere, are required, such as in specific types of membranes or layered materials.

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Synthetic efficiency context
Yield benchmarking under analogous conditions
f-Element coordination chemistry
Ligand binding strength modulation
Coordination switching validation
ROCK pathway inhibition studies
Scaffold validation context
Model-response endpoint review
Polyimine network synthesis
Morphology-specific surface area
Polymer morphology and performance validation

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